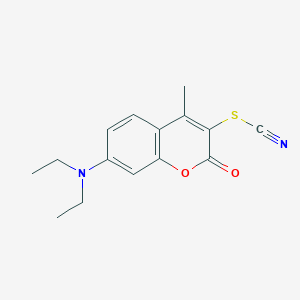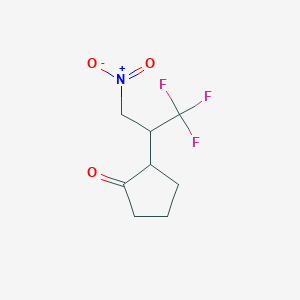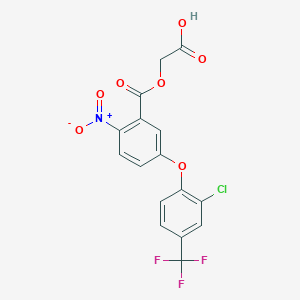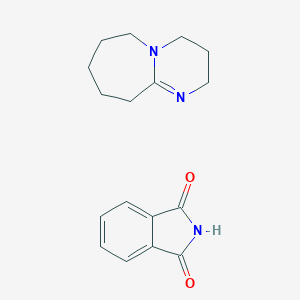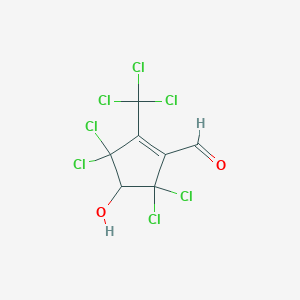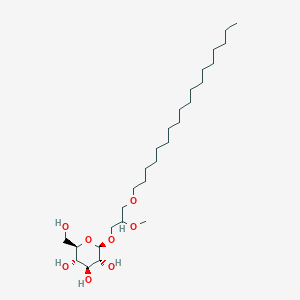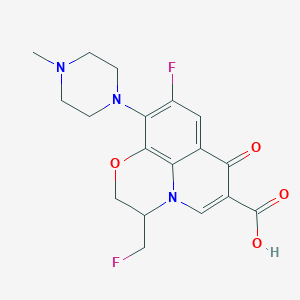![molecular formula C10H8ClF2NO2 B039824 N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide CAS No. 124959-06-4](/img/structure/B39824.png)
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide (CDMF) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CDMF is a member of the acylphenylurea class of compounds, which has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to inhibit the activity of several enzymes involved in cancer growth, including topoisomerase II and histone deacetylase. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide inhibits the growth of cancer cells and induces apoptosis. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the production of inflammatory cytokines and the replication of several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has several advantages for lab experiments, including its high purity and stability. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is also readily available and can be synthesized in large quantities. However, one limitation of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide. One potential area of research is the development of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide-based therapies for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide, which may lead to the development of more potent and selective N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide analogs. Finally, the potential use of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide as an antiviral agent warrants further investigation.
Conclusion
In conclusion, N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is a promising chemical compound with various potential applications in the field of medicine. Its anticancer, anti-inflammatory, and antiviral properties make it an attractive target for further research. The elucidation of its mechanism of action and the development of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide-based therapies may lead to the development of novel treatments for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide involves the reaction of 4,5-difluoro-o-phenylenediamine with chloroacetyl chloride in the presence of a base, followed by the addition of N-methylformamide. The resulting product is then purified through recrystallization to obtain pure N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide.
Aplicaciones Científicas De Investigación
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide is its anticancer activity. Studies have shown that N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to possess anti-inflammatory and antiviral activities. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide has also been shown to inhibit the replication of several viruses, including influenza and herpes simplex virus.
Propiedades
Número CAS |
124959-06-4 |
|---|---|
Nombre del producto |
N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide |
Fórmula molecular |
C10H8ClF2NO2 |
Peso molecular |
247.62 g/mol |
Nombre IUPAC |
N-[2-(2-chloroacetyl)-4,5-difluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H8ClF2NO2/c1-14(5-15)9-3-8(13)7(12)2-6(9)10(16)4-11/h2-3,5H,4H2,1H3 |
Clave InChI |
WDWRVCGIJMXYQO-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F |
SMILES canónico |
CN(C=O)C1=CC(=C(C=C1C(=O)CCl)F)F |
Sinónimos |
Formamide, N-[2-(chloroacetyl)-4,5-difluorophenyl]-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



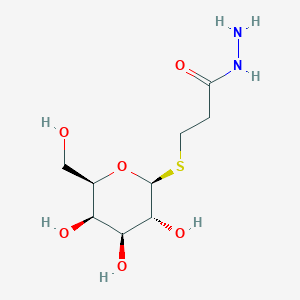
![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
